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Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful

chemogenetic technology that allows for the precise and reversible control of neuronal activity

in a cell-type-specific manner.[1][2] This technology is based on engineered G protein-coupled

receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively

activated by pharmacologically inert, "designer" drugs.[3][4] This enables researchers to

remotely control the activity of specific neuronal populations in freely moving animals, providing

a robust tool for dissecting neural circuits and their role in behavior and disease.[2][5][6]

This document provides detailed application notes and protocols for the bidirectional control of

neuronal activity using both excitatory and inhibitory DREADDs. It covers the underlying

signaling mechanisms, quantitative data on receptor-ligand interactions, and comprehensive

protocols for viral delivery, agonist administration, and functional validation.

DREADD Subtypes for Bidirectional Control
Bidirectional control of neuronal activity is typically achieved by using a combination of

excitatory and inhibitory DREADDs.[5][6] The most commonly used DREADDs for this purpose

are:
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Excitatory DREADD (hM3Dq): This DREADD is derived from the human M3 muscarinic

acetylcholine receptor and is coupled to the Gq signaling pathway.[4][7] Activation of hM3Dq

leads to neuronal depolarization and an increase in firing rate.[1][7]

Inhibitory DREADDs:

hM4Di: Derived from the human M4 muscarinic acetylcholine receptor, hM4Di is coupled

to the Gi signaling pathway.[4][7] Its activation leads to neuronal hyperpolarization and a

decrease in neuronal activity.[1][7]

KORD (Kappa-Opioid Receptor DREADD): This DREADD is an engineered version of the

human kappa-opioid receptor, also coupled to the Gi pathway.[8][9] Activation of KORD

results in robust neuronal silencing.[8][9]

A key advantage of using KORD in conjunction with muscarinic-based DREADDs is the ability

to achieve multiplexed control. Since hM3Dq and hM4Di are both activated by clozapine-N-

oxide (CNO), while KORD is activated by the orthogonal ligand Salvinorin B (SalB),

researchers can independently or sequentially activate and inhibit the same or different

neuronal populations within the same animal.[6][8]

Quantitative Data on DREADD-Ligand Interactions
The efficacy and kinetics of DREADD-mediated neuronal modulation are critical for

experimental design. The following tables summarize key quantitative data for the most

common DREADD-ligand pairs.
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hM3Dq

Clozapin

e-N-

oxide

(CNO)

Gq
1.7 - 17

nM[4][10]

1 - 5

mg/kg[11

][12]

~15-30

minutes[

11]

~60-90

minutes

1 - 6

hours[3]

[13]

hM4Di

Clozapin

e-N-

oxide

(CNO)

Gi ~5-11 nM

1 - 5

mg/kg[11

][12]

~15-30

minutes[

11]

~60-90

minutes

1 - 6

hours[3]

[13]

KORD

Salvinori

n B

(SalB)

Gi
11.8

nM[14]

1 - 10

mg/kg[8]

~10-15

minutes[

12]

~30

minutes

30 - 120

minutes[

8][15]

Note: The in vivo kinetics can vary depending on the route of administration, the specific

neuronal population targeted, and the animal model used. It is recommended to perform pilot

studies to determine the optimal dose and time course for your specific experimental paradigm.

Signaling Pathways
The bidirectional control of neuronal activity by DREADDs is mediated by distinct intracellular

signaling cascades.

Gq-Coupled Excitatory Pathway (hM3Dq)
Activation of the Gq-coupled hM3Dq receptor by CNO initiates a signaling cascade that leads

to neuronal excitation.
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Gq-coupled DREADD (hM3Dq) signaling pathway.

Upon CNO binding, hM3Dq activates the Gq protein, which in turn stimulates phospholipase C

(PLC).[10][16] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol

(DAG) and inositol 1,4,5-trisphosphate (IP3).[10][16] IP3 triggers the release of intracellular

calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

[10][17] The resulting increase in intracellular Ca²⁺ and activation of PKC lead to neuronal

depolarization and an increase in neuronal firing.[1][7]

Gi-Coupled Inhibitory Pathway (hM4Di and KORD)
Activation of Gi-coupled DREADDs, such as hM4Di by CNO or KORD by Salvinorin B, leads to

neuronal inhibition through a distinct signaling pathway.
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Gi-coupled DREADD (hM4Di/KORD) signaling pathway.

Upon ligand binding, the Gi-coupled receptor activates the Gi protein.[18] The Gαi subunit

inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18] The Gβγ

subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels,

leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane.[7]

[19] This hyperpolarization makes it more difficult for the neuron to fire action potentials,

resulting in neuronal silencing.[7][19] Additionally, activation of Gi-coupled DREADDs can

suppress presynaptic neurotransmitter release.[19][20]

Experimental Workflow
The following diagram outlines a typical experimental workflow for using DREADDs to

bidirectionally control neuronal activity in vivo.
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Experimental workflow for bidirectional DREADD control.

Detailed Experimental Protocols
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Protocol 1: Stereotactic Injection of AAV-DREADD
Vectors in Mice
This protocol describes the stereotactic injection of adeno-associated viral (AAV) vectors

encoding DREADDs into a specific brain region of a mouse.

Materials:

AAV vectors (e.g., AAV-hSyn-DIO-hM3Dq-mCherry and AAV-hSyn-DIO-KORD-mCitrine)

Stereotaxic apparatus

Anesthesia machine with isoflurane

Heating pad

Surgical tools (scalpel, forceps, drill, etc.)

Nanoinjector system with glass micropipettes

Suturing material or wound clips

Analgesics (e.g., buprenorphine)

Antiseptic solution (e.g., povidone-iodine) and 70% ethanol

Artificial tears

Procedure:

Anesthesia and Preparation:

Anesthetize the mouse with isoflurane (2-4% for induction, 1-2% for maintenance).[21]

Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.

Place the mouse on a heating pad to maintain body temperature.

Shave the fur from the scalp and clean the area with antiseptic solution and ethanol.
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Secure the mouse in the stereotaxic frame, ensuring the head is level.[7]

Apply artificial tears to the eyes to prevent drying.

Craniotomy:

Make a midline incision on the scalp to expose the skull.

Use a stereotaxic atlas to determine the coordinates for the target brain region.

Mark the injection site on the skull.

Using a dental drill, create a small burr hole (craniotomy) over the target area, being

careful not to damage the underlying dura.

Viral Injection:

Load a glass micropipette with the AAV-DREADD vector.

Lower the micropipette through the burr hole to the predetermined dorsoventral coordinate

of the target region.

Inject the virus at a slow, controlled rate (e.g., 100 nL/min) using a nanoinjector.

After the injection is complete, leave the pipette in place for 5-10 minutes to allow for

diffusion and to minimize backflow.

Slowly retract the micropipette.

Post-operative Care:

Suture the scalp incision or close it with wound clips.

Administer post-operative analgesics as prescribed.

Monitor the mouse during recovery until it is ambulatory.

Allow 3-4 weeks for viral expression before proceeding with experiments.
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Protocol 2: DREADD Agonist Preparation and
Administration
Clozapine-N-Oxide (CNO) Preparation and Administration:

Stock Solution: Dissolve CNO in dimethyl sulfoxide (DMSO) to create a stock solution (e.g.,

10 mg/mL). Store aliquots at -20°C.

Working Solution: For intraperitoneal (i.p.) injection, dilute the CNO stock solution in sterile

saline to the desired final concentration (e.g., 0.1-0.5 mg/mL).[11] A small amount of DMSO

(e.g., <5%) can be used to aid solubility.

Administration: Administer CNO via i.p. injection at a volume of 5-10 mL/kg body weight. For

a 1 mg/kg dose, inject 10 µL/g of a 0.1 mg/mL solution.[11]

Salvinorin B (SalB) Preparation and Administration:

Stock Solution: SalB is typically dissolved in 100% DMSO to create a stock solution (e.g., 10

mg/mL).[22] Prepare fresh on the day of injection as SalB can be unstable in solution.[14]

Administration: Administer SalB via subcutaneous (s.c.) or i.p. injection. Due to its solubility

in DMSO, the injection volume is typically small. For a 10 mg/kg dose in a 30g mouse, 30 µL

of a 10 µg/µL solution can be injected.[22]

Protocol 3: In Vitro Validation of DREADD Function
using Patch-Clamp Electrophysiology
This protocol is used to confirm the functional expression of DREADDs in transduced neurons

in brain slices.

Materials:

Vibratome

Artificial cerebrospinal fluid (aCSF)

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
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Glass recording pipettes

CNO or SalB

Procedure:

Slice Preparation:

Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick)

containing the target region using a vibratome.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

Electrophysiological Recording:

Transfer a slice to the recording chamber and continuously perfuse with oxygenated

aCSF.

Identify DREADD-expressing neurons using fluorescence microscopy (e.g., mCherry for

hM3Dq, mCitrine for KORD).

Perform whole-cell patch-clamp recordings from the identified neurons in either current-

clamp or voltage-clamp mode.[23][24]

Functional Validation:

hM3Dq (Activation): In current-clamp mode, bath apply CNO (e.g., 1-10 µM). A functional

hM3Dq receptor will cause a depolarization of the resting membrane potential and an

increase in the firing rate of action potentials.[1][7]

hM4Di/KORD (Inhibition): In current-clamp mode, bath apply the appropriate ligand (CNO

for hM4Di, SalB for KORD). A functional inhibitory DREADD will cause a hyperpolarization

of the resting membrane potential and a decrease or complete cessation of action

potential firing.[1][7]

Protocol 4: In Vivo Validation and Behavioral Assays
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In Vivo Electrophysiology:

Implant a microdrive with tetrodes or a silicon probe into the target brain region of a

DREADD-expressing mouse.

After recovery, record single-unit activity before and after systemic administration of the

DREADD agonist.

Analyze changes in firing rate to confirm DREADD-mediated neuronal modulation in awake,

behaving animals.[1][25]

c-Fos Immunohistochemistry:

Administer the DREADD agonist to the mouse.

Approximately 90-120 minutes later, perfuse the animal and collect the brain.

Perform immunohistochemistry for the immediate early gene c-Fos, a marker of recent

neuronal activity.

An increase in c-Fos expression in DREADD-expressing cells following CNO administration

to hM3Dq-expressing animals would indicate successful activation. Conversely, a decrease

in activity-dependent c-Fos expression following agonist administration to hM4Di/KORD-

expressing animals would indicate inhibition.

Behavioral Assays:

The choice of behavioral assay will depend on the specific research question and the brain

region being targeted.

Examples include tests for anxiety (elevated plus maze, open field test), learning and

memory (Morris water maze, fear conditioning), and motor function (rotarod, locomotor

activity).[11][12]

It is crucial to include appropriate control groups, such as animals expressing a fluorescent

reporter without the DREADD, and animals receiving vehicle injections, to control for off-

target effects of the virus or the agonist.[11][26]
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Conclusion
DREADD technology provides an invaluable platform for the bidirectional control of neuronal

activity, enabling a deeper understanding of the causal relationship between neural circuit

function and behavior. The combination of excitatory (hM3Dq) and inhibitory (hM4Di, KORD)

DREADDs, with their orthogonal ligands, offers a versatile toolkit for multiplexed manipulation

of neuronal ensembles. By following the detailed protocols and considering the quantitative

data presented in these application notes, researchers can effectively implement this powerful

technology to advance our knowledge in neuroscience and facilitate the development of novel

therapeutics for neurological and psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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